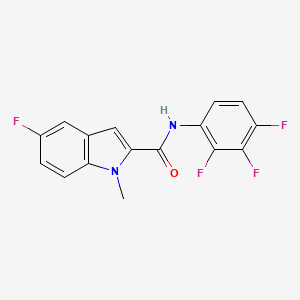
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 4 The pyridazine ring is further substituted with a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under acidic conditions.
Chlorination: The pyridazine ring is then chlorinated at positions 3 and 6 using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Carboxamide Formation: The carboxamide group is introduced at position 4 by reacting the chlorinated pyridazine with an appropriate amine, such as pyridin-2-ylmethylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of oxidized pyridazine derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Scientific Research Applications
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Similar structure but lacks the pyridin-2-ylmethyl and carboxamide groups.
Pyridazinone Derivatives: Compounds with a pyridazinone core, which have different substituents and biological activities.
Uniqueness
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-ylmethyl group and the carboxamide functionality enhances its potential as a versatile scaffold in drug discovery and other applications.
Properties
Molecular Formula |
C11H8Cl2N4O |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
3,6-dichloro-N-(pyridin-2-ylmethyl)pyridazine-4-carboxamide |
InChI |
InChI=1S/C11H8Cl2N4O/c12-9-5-8(10(13)17-16-9)11(18)15-6-7-3-1-2-4-14-7/h1-5H,6H2,(H,15,18) |
InChI Key |
AQNLHKZNYUKMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-ethylpiperazin-1-yl)methyl]pyrazine-2-carboxamide](/img/structure/B12173923.png)
![3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B12173929.png)
![Ethyl 4-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B12173934.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12173942.png)
![2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B12173944.png)


![(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12173964.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B12173971.png)

![2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12173983.png)
![4-(3,5-Dimethylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B12173988.png)
![1-(2-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12173996.png)
